molecular formula C12H18ClN3OS B2941030 2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride CAS No. 303740-46-7

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride

Cat. No.: B2941030
CAS No.: 303740-46-7
M. Wt: 287.81
InChI Key: LJFCFPBNSCBYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is a synthetic organic compound. It finds its application in various fields due to its unique chemical structure and reactivity. Typically, it's used in pharmaceutical and chemical research, where it acts as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via multiple synthetic routes. One common approach involves the reaction of benzyl chloride with thiourea, followed by the cyclization with 2-chloroethanol. The conditions usually require an inert atmosphere, with temperatures ranging from 60 to 80°C and the presence of a strong base, such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production involves large-scale batch reactors maintaining stringent temperature controls and continuous monitoring of the reaction progress. Catalysts like palladium on carbon can be used to enhance the yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction can be carried out with lithium aluminum hydride to yield various dihydro derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, often involving alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid

  • Reduction: : Lithium aluminum hydride, ethanol

  • Substitution: : Alkyl halides, polar aprotic solvents

Major Products

  • Oxidation: : Benzyl sulfoxides, sulfones

  • Reduction: : Reduced triazine derivatives

  • Substitution: : Alkylated thioethers

Scientific Research Applications

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is extensively used in scientific research. In chemistry, it serves as a precursor in the synthesis of heterocyclic compounds. In biology, it's studied for its potential as an enzyme inhibitor due to its structural similarity to biological substrates. In medicine, research explores its role as a potential therapeutic agent for various diseases, including its application in drug design for targeted therapies. In industrial chemistry, it is used to develop novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action primarily involves its ability to interact with biological molecules, often acting as an inhibitor. It targets specific enzymes or receptors in cellular pathways, blocking their function and leading to desired therapeutic effects. Its interactions at the molecular level can be explored through computational modeling and experimental assays to elucidate the pathways involved.

Comparison with Similar Compounds

  • 4-(Benzylthio)-3,5-dihydro-1,3,5-triazin-2-one: : Similar structure but different reactivity due to the presence of a keto group.

  • Benzylthio-1,3,5-triazine: : Lacks the ethanol moiety, resulting in different chemical properties.

  • 3,6-Dihydro-4-(2-hydroxyethylthio)-1,3,5-triazine: : Contains an ethylthio group instead of a benzylthio group, affecting its biological activity.

Properties

IUPAC Name

2-(6-benzylsulfanyl-2,4-dihydro-1H-1,3,5-triazin-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS.ClH/c16-7-6-15-9-13-12(14-10-15)17-8-11-4-2-1-3-5-11;/h1-5,16H,6-10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCFPBNSCBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCO)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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